molecular formula C8H12N2 B018607 2-Ethyl-3,5-dimethylpyrazine CAS No. 13925-07-0

2-Ethyl-3,5-dimethylpyrazine

货号: B018607
CAS 编号: 13925-07-0
分子量: 136.19 g/mol
InChI 键: JZBCTZLGKSYRSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Ethyl-3,5-dimethylpyrazine (CAS: 13925-07-0; molecular formula: C₈H₁₂N₂) is a trialkyl-substituted pyrazine renowned for its potent roasted, nutty, and baked potato-like aroma . It is a key flavor compound in roasted foods (e.g., beef, coffee, popcorn) and fermented products (e.g., soy sauce Baijiu, smoked duck, Douchi) . The compound is formed via Maillard reactions involving amino acids (e.g., alanine, threonine) and reducing sugars under thermal processing (110–145°C) . It also arises from Bacillus subtilis-mediated biosynthesis using L-threonine and D-glucose, yielding intermediates like aminoacetone and 2,3-pentanedione . Its odor activity value (OAV) often exceeds thresholds, making it a dominant contributor to roasted aromas in foods and beverages .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-ethyl-3,5-dimethylpyrazine
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InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
Source PubChem
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InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7065679
Record name 2-Ethyl-3,5-dimethylpyrazine
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Molecular Weight

136.19 g/mol
Source PubChem
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Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-3,5-dimethylpyrazine
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Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
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Density

0.950-0.980, 0.952-0.961
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
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CAS No.

13925-07-0, 27043-05-6, 55031-15-7
Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name Pyrazine, 2-ethyl-3,5-dimethyl-
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Record name 2-ETHYL-3,5-DIMETHYLPYRAZINE
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Record name 2-Ethyl-3,5-dimethylpyrazine
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准备方法

Reaction Conditions and Procedure

In a nitrogen atmosphere, 2-chloro-3,5-dimethylpyrazine (5 g, 35.06 mmol) is dissolved in N-methyl-2-pyrrolidone (50 mL) with ferric acetylacetonate (1.3 g, 3.68 mmol) as a catalyst. EtMgBr (7.0 g, 52.51 mmol) is added dropwise at 0°C, and the mixture is stirred for 2 hours. Post-reaction, the solution is quenched with ethyl acetate, filtered, and washed with saturated brine. The organic phase is dried over anhydrous Na₂SO₄ and concentrated. Flash chromatography (hexane/ethyl acetate = 30:1) yields 1.56 g (32.7%) of the target compound.

Key Parameters:

  • Temperature : 0°C to prevent side reactions.

  • Catalyst : Ferric acetylacetonate enhances reaction efficiency.

  • Solvent : N-methyl-2-pyrrolidone stabilizes intermediates.

Limitations

  • Moderate yield (32.7%) due to competing decomposition pathways.

  • High catalyst loadings increase costs.

Condensation of 2,3-Pentanedione with Propylene Diamine

This method involves cyclocondensation of 2,3-pentanedione and propylene diamine under acidic or thermal conditions. While less documented in recent literature, it remains a foundational route for pyrazine synthesis.

Reaction Mechanism

The diketone reacts with diamine to form a dihydropyrazine intermediate, which undergoes oxidation to yield the aromatic pyrazine.

Optimization Strategies:

  • Acid Catalysis : Sulfuric acid (0.1–0.5 M) accelerates cyclization.

  • Oxidizing Agents : Hydrogen peroxide or air oxidation completes aromatization.

  • Temperature : 80–100°C balances reaction rate and selectivity.

Industrial Feasibility

  • Scalable but requires precise control to minimize by-products like 2-ethyl-3,6-dimethylpyrazine.

  • Yields typically range from 25–40%, depending on purification techniques.

Alkylation of Trimethylpyrazine

Direct alkylation of trimethylpyrazine with ethylating agents (e.g., ethyl bromide) offers a streamlined route. However, regioselectivity challenges arise due to multiple reactive sites.

Selective Ethylation Strategies

  • Friedel-Crafts Conditions : AlCl₃ or FeCl₃ catalyzes ethylation at the 2-position.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and selectivity.

Yield and Purity

  • Reported yields reach 45–50% after column chromatography.

  • Major by-products include 2,3,5-trimethylpyrazine and 2,6-diethyl derivatives.

Comparative Analysis of Synthesis Methods

MethodYield (%)CatalystTemperature (°C)Key Challenges
Grignard Alkylation32.7Fe(acac)₃0Low yield, high catalyst loading
Diketone Condensation25–40H₂SO₄/H₂O₂80–100By-product formation
Direct Alkylation45–50AlCl₃/FeCl₃60–80Regioselectivity issues

Emerging Catalytic Approaches

Recent advances focus on heterogeneous catalysis to improve efficiency. For example, palladium-supported catalysts enable cross-coupling reactions between halopyrazines and ethyl sources.

Case Study: Pd/C-Mediated Coupling

  • Substrate : 3,5-Dimethyl-2-iodopyrazine.

  • Conditions : Ethylboronic acid, Pd/C (5 mol%), K₂CO₃, 80°C.

  • Outcome : 55% yield with >95% purity.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction times.

  • In Situ Monitoring : GC-MS or HPLC ensures real-time quality control.

化学反应分析

Types of Reactions: 2-Ethyl-3,5-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Food Industry Applications

Flavoring Agent
EDMP is widely utilized as a flavoring ingredient in various food products due to its characteristic roasted odor and flavor, reminiscent of roasted cocoa and nuts. It is commonly found in foods such as tortilla chips, cereals, and beverages like green tea . The compound's unique sensory properties make it a valuable addition to food formulations aimed at enhancing taste and aroma.

Safety Assessment
A safety assessment conducted on EDMP revealed a no-observed-adverse-effect level (NOAEL) of approximately 12.5 mg/kg/day in rat feeding studies, indicating its safety for consumption at typical dietary levels . The compound is oxidized in biological systems primarily via its aliphatic side-chain to form carboxylic acid derivatives, which are less toxic .

Potential Biomarker for Food Consumption

Recent studies suggest that EDMP could serve as a biomarker for the consumption of specific foods due to its presence in various cooked products. Its detection in foods like green vegetables and coffee indicates potential applications in nutritional studies and dietary assessments . This could aid researchers in understanding dietary patterns and their health implications.

Case Studies and Research Findings

Study TitleFindingsReference
Safety Assessment of EDMPEstablished NOAEL of 12.5 mg/kg/day; safe for food applications
Detection in Food ProductsIdentified in tortilla chips, cereals, and green tea; potential biomarker
Molecular Docking StudiesInvestigated interactions with therapeutic targets; implications for drug design

作用机制

The mechanism of action of 2-Ethyl-3,5-dimethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it acts as an alarm pheromone by binding to specific receptors in ants, triggering alarm responses and social behaviors . The exact molecular pathways and targets are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Pyrazines

Structural Isomers: Positional Substitution Effects

The positional arrangement of alkyl groups significantly alters aroma profiles and biological activities. Key isomers include:

Compound Structure Aroma Profile Key Sources/Applications Biological Activity
2-Ethyl-3,5-dimethylpyrazine 3,5-dimethyl substitution Roasted, nutty, baked potato Roasted meats, Baijiu, tea, sunflower seeds Lower EAG response in fire ants vs. 3,6-isomer
2-Ethyl-3,6-dimethylpyrazine 3,6-dimethyl substitution Almond-like, smoky Fire ant alarm pheromone, roasted teas Higher EAG response and alarm behavior in ants
2,3-Diethyl-5-methylpyrazine Diethyl substitution Caramel, roasted Dong Ding Oolong tea, Maillard products Forms at >110°C; enhances caramel notes
  • Aroma Thresholds : this compound has an exceptionally low odor threshold (0.06–0.1 ppb), contributing to its dominance in flavor profiles . In contrast, 2-ethyl-3,6-dimethylpyrazine has a slightly higher threshold but is more potent in triggering insect electrophysiological responses .
  • Biosynthesis: Both isomers share a common biosynthetic pathway in Bacillus subtilis but differ in precursor utilization (e.g., 2,3-pentanedione vs. aminoacetone ratios) .

Functional Comparison in Food Systems

Odor Activity Values (OAVs) and Sensory Impact
Compound OAV in Soy Sauce Baijiu OAV in Dong Ding Oolong Tea ROAV in Sauced Pork Key Aroma Contribution
This compound 11.2–69.5 8 (significance: **) 1.0–2.5 Roasted, baked potato
2-Ethyl-5-methylpyrazine N/A 8 (significance: **) N/A Caramel, nutty
2,3-Diethyl-5-methylpyrazine N/A 8 (significance: **) N/A Caramel, complex roasted
  • Baijiu : this compound has the highest OAV (69.5), exceeding 2-ethyl-6-methylpyrazine (OAV: 6.4–17.3) .
  • Tea: Alongside 2-ethyl-5-methylpyrazine, it defines high-grade oolong tea’s caramel notes .
Thermal Formation Conditions
Compound Minimum Formation Temp. Precursors Key Reaction Pathway
This compound 125°C Alanine, threonine + sugars Maillard reaction
2,6-Diethyl-3-methylpyrazine 145°C L-threonine + glucose Thermal degradation

生物活性

2-Ethyl-3,5-dimethylpyrazine (EDMP) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and applications, particularly in the food industry due to its characteristic roasted flavor. This article delves into the biological activity of EDMP, examining its synthesis, safety profile, sensory properties, and potential health implications.

This compound is a member of the pyrazine family, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is C8H12N2C_8H_{12}N_2 with a CAS number of 27043-05-6. The compound is synthesized primarily through the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars that occurs during cooking. Additionally, recent studies have highlighted its biosynthesis in microorganisms such as Bacillus subtilis, which can produce EDMP when cultured under specific conditions rich in L-threonine .

The enzymatic pathway for EDMP production involves several key enzymes that facilitate the conversion of L-threonine into various pyrazines. Research indicates that threonine dehydrogenase and CoA ligase are crucial in this metabolic pathway, demonstrating the compound's potential for biotechnological applications in flavoring agents .

Flavor Profile

EDMP is recognized for imparting a roasted, nutty flavor reminiscent of cocoa and nuts. It has been shown to significantly enhance the flavor profile of food products when used as a flavoring agent. In controlled experiments, the addition of glycine and alanine to formulations resulted in a notable increase in the concentration of EDMP—up to 155% in certain recipes . This enhancement underscores its importance in food chemistry and flavor development.

Olfactory Responses

The olfactory activity of EDMP has been studied extensively. It is known to activate specific olfactory receptors, contributing to its distinct aroma profile. The compound's interactions with olfactory receptors have implications for both sensory evaluation and potential therapeutic applications related to taste and smell disorders .

Safety Assessment

The safety profile of this compound has been evaluated through various toxicological studies. The LD50 (lethal dose for 50% of the population) in rats is reported at 460 mg/kg, indicating moderate toxicity. Additionally, it has been noted to cause irritation to skin and mucous membranes upon exposure . Long-term feeding studies suggest a no-observed-adverse-effect level (NOAEL) between 12.5 mg/kg/day and 18 mg/kg/day for male and female rats respectively, supporting its safe use in food products at typical consumption levels .

Case Study: Flavor Enhancement

In one study focusing on baked goods, researchers investigated the impact of amino acid precursors on the formation of pyrazines including EDMP. Results indicated that varying concentrations of glycine led to significant increases in EDMP production, highlighting its role as a key flavor enhancer in culinary applications .

Research Findings: Microbial Production

Another significant finding from recent research demonstrated that Basidiomycetes fungi produced a nutty and cocoa-like odor attributed to EDMP after fermentation processes lasting 16 hours. This discovery opens avenues for utilizing fungal fermentation in producing natural flavor compounds .

常见问题

Q. How can researchers determine the odor activity value (OAV) of 2-Ethyl-3,5-dimethylpyrazine in food matrices, and what factors influence its perception thresholds?

  • Methodological Answer : OAV is calculated as the ratio of a compound’s concentration to its odor threshold. For this compound, thresholds vary by matrix (e.g., 1.7 μg/kg in dark chocolate) and are determined via gas chromatography-olfactometry (GC-O). In dark chocolate, OAVs under internal (IC), external (UC), and food (FC) controls differ significantly (e.g., FC OAV = 65 vs. IC OAV = 5), reflecting matrix-dependent volatility and synergies with lipids or sugars . Threshold validation requires standardized sensory panels and headspace sampling to minimize environmental variability.

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex biological or food samples?

  • Methodological Answer : GC-MS with non-polar columns (e.g., DB-5) is optimal for separation, validated by spectral libraries (e.g., NIST). Predicted GC-MS spectra for this compound show key fragments at m/z 136 (molecular ion) and m/z 121 (loss of CH₃) . LC-MS/MS in negative ion mode ([M-H]⁻ m/z 135) enhances sensitivity for polar extracts. Quantification requires internal standards (e.g., deuterated pyrazines) to correct matrix effects, as demonstrated in coffee bean metabolomics .

Q. What is the established biosynthesis pathway for this compound in microbial systems, and what experimental approaches validate this pathway?

  • Methodological Answer : In Bacillus subtilis, this compound is synthesized via L-threonine and D-glucose. Isotope labeling (¹³C-glucose) and substrate addition experiments confirmed intermediates: aminoacetone (from L-threonine) and 2,3-pentanedione. Knockout strains lacking threonine dehydratase show suppressed pyrazine production, while precursor supplementation (e.g., 2,3-pentanedione) increases yield by 390% in model systems .

Advanced Research Questions

Q. How can conflicting data regarding the formation pathways of this compound via Maillard reaction versus microbial biosynthesis be resolved?

  • Methodological Answer : Contradictions arise from reaction conditions: microbial biosynthesis (25–37°C, aqueous) uses enzymatic condensation of α-aminoketones, while Maillard reactions (e.g., 180°C, dry-heated potato matrix) form pyrazines via Strecker degradation of 2,3-pentanedione and amino acids. To reconcile, use isotopic tracing (¹⁵N-labeled amino acids) in dual-pathway models and compare kinetic profiles. For instance, 2,3-pentanedione addition in potato matrices increased pyrazine yield by 390%, confirming its role as a key Maillard precursor .

Q. What strategies optimize the synthesis of this compound in model reaction systems, particularly in balancing precursor ratios and reaction conditions?

  • Methodological Answer : In chemical synthesis, acetaldehyde and 2,5-dimethylpyrazine react at room temperature in aprotic solvents (e.g., dichloromethane), with yields improved by acid catalysis (e.g., pyridine). For Maillard systems, precursor molar ratios (e.g., 2:1 glucose:threonine) and thermal gradients (stepwise heating from 120°C to 180°C) minimize side reactions. Vacuum evaporation (60°C) enhances pyrazine recovery from hydrolysates by reducing thermal degradation .

Q. How do variations in sample matrices (e.g., coffee vs. potato-based systems) affect the quantification and sensory impact of this compound?

  • Methodological Answer : Matrix lipids (e.g., cocoa butter) sequester hydrophobic pyrazines, reducing headspace concentrations but prolonging release. In Robusta coffee, pyrazines correlate with roast intensity (OAV = 65 in FC), while potato matrices require lipid-free hydrolysates for accurate GC-MS quantification. Solid-phase microextraction (SPME) fiber selection (e.g., PDMS/DVB for non-polar) must align with matrix polarity to avoid underestimation .

Q. What electrophysiological methods are employed to study the behavioral effects of this compound in insects, and how are response thresholds determined?

  • Methodological Answer : Gas chromatography-electroantennographic detection (GC-EAD) isolates bioactive compounds. For red fire ants, this compound elicits antennal responses at 11.45 min retention time (GC-MS). Thresholds are determined via dose-response curves: workers show higher activity to 2-Ethyl-3,6-dimethylpyrazine (EC₅₀ = 0.1 ng/μL) than the 3,5-isomer, guiding bait design for pest control .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3,5-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3,5-dimethylpyrazine

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